REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([CH3:8])=[O:7])[CH3:2].C([Mg]Cl)(C)C.[CH:15]1([C:18](Cl)=[O:19])[CH2:17][CH2:16]1>C1COCC1.N1C=CN=C1>[CH2:1]([O:3][C:4](=[O:9])[CH:5]([C:18]([CH:15]1[CH2:17][CH2:16]1)=[O:19])[C:6](=[O:7])[CH3:8])[CH3:2]
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Name
|
|
Quantity
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11 g
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Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)C)=O
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Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
8.8 g
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Type
|
reactant
|
Smiles
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C1(CC1)C(=O)Cl
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Name
|
|
Quantity
|
0.3 g
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Type
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catalyst
|
Smiles
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N1C=NC=C1
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Type
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CUSTOM
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Details
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The reaction was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction was stirred for 2 h at 0° C. and 1 h at room temperature before the reaction
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
was quenched by addition of 10% citric acid solution
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Type
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EXTRACTION
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Details
|
The reaction was then extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (EtOAc:n-heptane 5:95)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(C)=O)C(=O)C1CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |